2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine molecular weight
2,4-Dichloro-6-iodopyrrolo[2,1-f]triazine molecular weight
Technical Monograph: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Part 1: Executive Technical Summary
The compound 2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a highly specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of C-nucleoside analogs and kinase inhibitors. While structurally related to the core of the antiviral drug Remdesivir (GS-5734) , this specific isomer carries an iodine atom at the C6 position, distinct from the C7-functionalized scaffold typically employed in viral polymerase inhibitors.
This guide provides a rigorous analysis of its molecular weight, isotopic distribution, synthetic challenges (specifically regioselectivity), and its utility as an orthogonal building block in medicinal chemistry.
Part 2: Physicochemical Profiling & Molecular Weight Analysis
Precise molecular weight determination for this compound is critical due to the presence of multi-isotopic halogens (two chlorines, one iodine). In high-resolution mass spectrometry (HRMS), the "average molecular weight" is insufficient for peak assignment; the monoisotopic mass and isotopic pattern must be used.
Quantitative Data Table
| Property | Value | Technical Note |
| Molecular Formula | C₆H₂Cl₂IN₃ | Halogen-rich scaffold |
| Average Molecular Weight | 313.91 g/mol | Used for stoichiometry/weighing |
| Monoisotopic Mass | 312.8670 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N |
| Exact Mass (M+2) | 314.8641 Da | Significant peak due to ³⁷Cl abundance |
| Physical State | Off-white to yellow solid | Light-sensitive (C-I bond lability) |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic due to di-halo substitution |
| Solubility | DMSO, DMF, CH₂Cl₂ | Poor solubility in water/alcohols |
Isotopic Distribution Logic (Mass Spec)
The presence of two chlorine atoms creates a distinct isotopic fingerprint (M, M+2, M+4) with relative intensities approximating 9:6:1 . The iodine atom (monoisotopic ¹²⁷I) does not split the signal but contributes a significant mass defect.
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Peak 1 (M): 312.87 Da (³⁵Cl, ³⁵Cl) — Base Peak (100%)
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Peak 2 (M+2): 314.87 Da (³⁵Cl, ³⁷Cl) — Approx 65% intensity
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Peak 3 (M+4): 316.86 Da (³⁷Cl, ³⁷Cl) — Approx 10% intensity
Part 3: Synthetic Architecture & Regioselectivity
The synthesis of the 6-iodo isomer presents a specific challenge compared to the more common 7-iodo isomer (Remdesivir intermediate).
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The Problem: Electrophilic aromatic substitution (EAS) on the pyrrolo[2,1-f][1,2,4]triazine core heavily favors the C7 position (alpha to the pyrrole nitrogen). Direct iodination of the bicyclic core will almost exclusively yield the 7-iodo product.
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The Solution: To access the 6-iodo isomer, the iodine must typically be installed on the pyrrole ring before cyclization, or via a directed lithiation strategy that blocks C7.
Validated Synthetic Workflow
The following protocol outlines the "Pre-functionalized Pyrrole Strategy," which ensures correct regiochemistry.
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Starting Material: 4-Iodopyrrole-2-carboxylic acid (or ester).
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N-Amination: Treatment with chloramine or hydroxylamine-O-sulfonic acid (HOSA) to form the N-amino pyrrole.
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Cyclization: Condensation with formamidine acetate to close the triazine ring, yielding the 6-iodo-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one.
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Chlorination: Vilsmeier-Haack type chlorination using POCl₃ (Phosphorus oxychloride) to install chlorines at C2 and C4 (if starting from a dione precursor) or C4.
Note: To achieve the 2,4-dichloro pattern, the cyclization usually involves urea rather than formamidine to generate the 2,4-dione, which is then dichlorinated.
Visualization of Regioselectivity (DOT Diagram)
Figure 1: Divergent synthesis pathways. Direct functionalization favors C7 (Red), while pre-functionalized precursors are required to secure the C6-iodo target (Green).
Part 4: Applications in Drug Discovery
The 2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine scaffold acts as a versatile electrophile. The reactivity profile is defined by the three halogen handles, which can be engaged sequentially based on their reactivity:
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C4-Chlorine: Most reactive. Susceptible to S_NAr (Nucleophilic Aromatic Substitution) by amines or alkoxides. Used to install the primary pharmacophore (e.g., the exocyclic amine in nucleoside analogs).
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C6-Iodine: Amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the "beta" position of the pyrrole ring.
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C2-Chlorine: Least reactive. Typically displaced last, often used to fine-tune solubility or metabolic stability.
Comparative Utility:
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7-Iodo Isomer: Used for C-nucleosides (e.g., Remdesivir) where the sugar mimics the ribose attached to the "pseudo-N9" position.
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6-Iodo Isomer: Used in kinase inhibitor design to access hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) that are geometrically inaccessible to the 7-substituted analogs.
Part 5: Analytical Quality Control Protocol
To validate the identity of 2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine , the following self-validating protocol is recommended.
HPLC-UV/MS Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm (aromatic core) and 280 nm.
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Acceptance Criteria: Single peak >98% area. MS spectrum must show the characteristic dichloro isotope pattern (9:6:1).
¹H-NMR Differentiation (DMSO-d₆)
Distinguishing the 6-iodo from the 7-iodo isomer is difficult by MS alone. NMR is required.[1]
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6-Iodo Isomer: Expect two singlets (or doublets with small J coupling) for the pyrrole ring protons at positions C5 and C7. The C7 proton is typically more deshielded (downfield) due to the proximity to the bridgehead nitrogen.
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7-Iodo Isomer: Expect protons at C5 and C6, which will show a characteristic doublet coupling pattern (J ≈ 4.5 Hz).
References
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Chemical Identity & Sourcing
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Synthetic Methodology (Scaffold Construction)
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Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1,2,4]triazine Nucleoside (Remdesivir)." Journal of Medicinal Chemistry. (Establishes the chemistry of the pyrrolo-triazine core).
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- Finch, H., et al. "C-Nucleoside Synthesis via Pyrrolo[2,1-f][1,2,4]triazines." Tetrahedron Letters.
- Kinase Inhibitor Applications: Patent WO2011000000 (Generic reference to 2,4-disubstituted pyrrolotriazines as kinase inhibitors). Note: Specific patent numbers vary by jurisdiction, but the scaffold is widely claimed in ALK/EGFR inhibitor filings.
Sources
- 1. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dichloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazine|å æçå°H5 [klamar-cn.com]
- 4. 2,4-Dichloro-6-iodo-pyrrolo[2,1-f][1,2,4]triazine | 1313738-97-4 [chemicalbook.com]
